1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole
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Overview
Description
1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the butyl group: The benzimidazole core can be alkylated using butyl halides in the presence of a base such as potassium carbonate.
Attachment of the p-tolyloxy methyl group: This step involves the reaction of the benzimidazole derivative with p-tolyloxy methyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of alkylated or arylated benzimidazole derivatives.
Scientific Research Applications
1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiparasitic, antifungal, or antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antihypertensive activities.
Industry: Utilized in the development of new materials, such as ionic liquids and catalysts.
Mechanism of Action
The mechanism of action of 1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-butyl-3-methylimidazole: Known for its use in ionic liquids and various industrial applications.
1-butyl-2-methyl-4-nitro-1H-imidazole: Investigated for its medicinal properties, including antiparasitic and anticancer activities.
1-butyl-3-methylimidazolium chloride: Widely used in the synthesis of ionic liquids and as a solvent in chemical reactions.
Uniqueness
1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
1-butyl-2-[(4-methylphenoxy)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-3-4-13-21-18-8-6-5-7-17(18)20-19(21)14-22-16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPZEBDXKVKUMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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